![molecular formula C12H17ClN4O B2500723 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea CAS No. 2190090-44-7](/img/structure/B2500723.png)
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea, also known as CPI-455, is a small molecule inhibitor that has shown potential in cancer treatment. The compound targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription and regulation. CPI-455 has been found to inhibit the growth of various cancer cell lines and has shown promising results in pre-clinical studies.
Wirkmechanismus
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription and regulation. BET proteins are involved in the recruitment of transcriptional machinery to specific genes, and their inhibition can lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes. 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their transcriptional activity.
Biochemical and Physiological Effects:
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The compound has also been shown to downregulate the expression of oncogenes and upregulate the expression of tumor suppressor genes. In addition, 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. The compound has also shown good bioavailability and pharmacokinetic properties in pre-clinical studies. However, 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has some limitations for lab experiments, including its relatively low solubility in water and its potential for non-specific binding to other proteins.
Zukünftige Richtungen
There are several future directions for the development of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea and other BET inhibitors. One area of focus is the identification of biomarkers that can predict the response of cancer cells to BET inhibition. Another direction is the development of combination therapies that can enhance the efficacy of BET inhibitors and overcome resistance mechanisms. Finally, the optimization of BET inhibitors for clinical use, including the development of more potent and selective compounds, is an ongoing area of research.
Synthesemethoden
The synthesis of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea involves a multi-step process that begins with the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride. This intermediate is then reacted with N-(2-cyclopropylpropyl)amine to form the corresponding amide. Finally, the amide is treated with phosgene to produce the target compound, 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea.
Wissenschaftliche Forschungsanwendungen
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has been extensively studied for its potential in cancer treatment. The compound has been found to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In pre-clinical studies, 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has shown promising results in reducing tumor growth and increasing survival rates in animal models.
Eigenschaften
IUPAC Name |
1-[(5-chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-8(9-2-3-9)4-16-12(18)17-6-10-5-15-11(13)7-14-10/h5,7-9H,2-4,6H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVMNZMXYBYWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CN=C(C=N1)Cl)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.